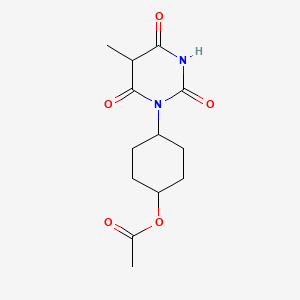
1-(4-Hydroxycyclohexyl)-5-methylbarbituric acid acetate (ester)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Hydroxycyclohexyl)-5-methylbarbituric acid acetate (ester) is a synthetic compound that belongs to the class of barbiturates. Barbiturates are known for their sedative and hypnotic properties, and they have been widely used in medicine for the treatment of anxiety, insomnia, and seizure disorders. This particular compound is characterized by the presence of a hydroxycyclohexyl group and an acetate ester, which may influence its pharmacological properties.
準備方法
The synthesis of 1-(4-Hydroxycyclohexyl)-5-methylbarbituric acid acetate (ester) involves several steps:
Starting Materials: The synthesis begins with the preparation of 4-hydroxycyclohexanone and 5-methylbarbituric acid.
Formation of Intermediate: The 4-hydroxycyclohexanone is reacted with an appropriate reagent to form an intermediate compound.
Esterification: The intermediate is then subjected to esterification with acetic anhydride to form the acetate ester.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and efficiency.
化学反応の分析
1-(4-Hydroxycyclohexyl)-5-methylbarbituric acid acetate (ester) can undergo various chemical reactions:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The acetate ester group can be substituted with other functional groups using appropriate reagents.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and acids or bases for hydrolysis.
科学的研究の応用
1-(4-Hydroxycyclohexyl)-5-methylbarbituric acid acetate (ester) has several scientific research applications:
Chemistry: It is used as a model compound in the study of barbiturate chemistry and reactivity.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.
Medicine: Research is conducted to explore its potential therapeutic uses, such as its sedative and anticonvulsant properties.
Industry: The compound may be used in the development of new pharmaceuticals and chemical intermediates.
作用機序
The mechanism of action of 1-(4-Hydroxycyclohexyl)-5-methylbarbituric acid acetate (ester) involves its interaction with the central nervous system. It is believed to act on gamma-aminobutyric acid (GABA) receptors, enhancing the inhibitory effects of GABA and leading to sedative and hypnotic effects. The molecular targets include GABA-A receptors, and the pathways involved may include modulation of ion channels and neurotransmitter release.
類似化合物との比較
1-(4-Hydroxycyclohexyl)-5-methylbarbituric acid acetate (ester) can be compared with other barbiturates, such as phenobarbital and pentobarbital. While all these compounds share a common barbiturate core structure, the presence of different substituents, such as the hydroxycyclohexyl group and acetate ester, can influence their pharmacological properties and potency. Similar compounds include:
Phenobarbital: Known for its anticonvulsant properties.
Pentobarbital: Used as a sedative and anesthetic.
Secobarbital: Known for its short-acting sedative effects.
The uniqueness of 1-(4-Hydroxycyclohexyl)-5-methylbarbituric acid acetate (ester) lies in its specific substituents, which may confer distinct pharmacological effects and potential therapeutic applications.
特性
CAS番号 |
4394-23-4 |
|---|---|
分子式 |
C13H18N2O5 |
分子量 |
282.29 g/mol |
IUPAC名 |
[4-(5-methyl-2,4,6-trioxo-1,3-diazinan-1-yl)cyclohexyl] acetate |
InChI |
InChI=1S/C13H18N2O5/c1-7-11(17)14-13(19)15(12(7)18)9-3-5-10(6-4-9)20-8(2)16/h7,9-10H,3-6H2,1-2H3,(H,14,17,19) |
InChIキー |
KTWAKIZSPUJCDX-UHFFFAOYSA-N |
正規SMILES |
CC1C(=O)NC(=O)N(C1=O)C2CCC(CC2)OC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





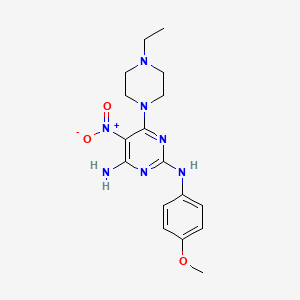
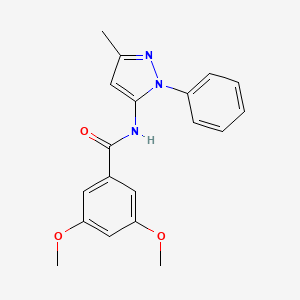
![1-{5-[(4-Cyclohexylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3-(4-methylphenyl)urea](/img/structure/B14161145.png)
![6A-[(3-Aminopropyl)amino]-6A-deoxy-|A-cyclodextrin](/img/structure/B14161150.png)
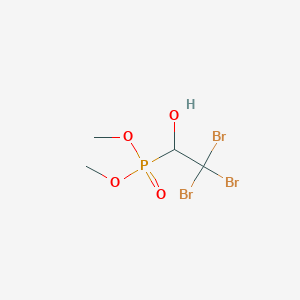
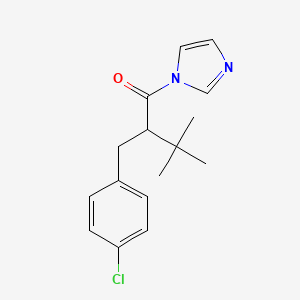
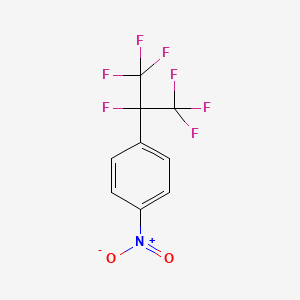
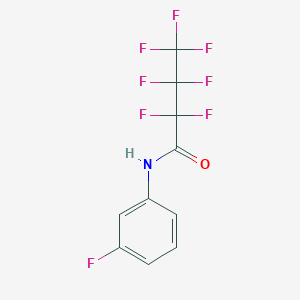
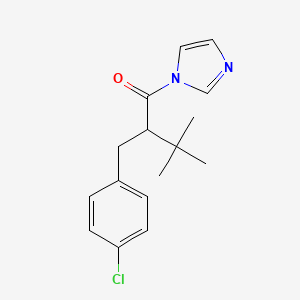
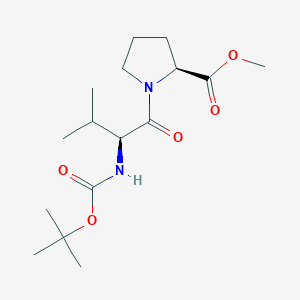
![Hydrazine, 2-[fluorobis(1-methylpropyl)silyl]-1,1-dimethyl-](/img/structure/B14161190.png)
